4-(3-methoxybenzoyl)benzoic Acid
Overview
Description
4-(3-Methoxybenzoyl)benzoic acid is an organic compound with the molecular formula C15H12O4 It is characterized by a benzene ring substituted with a methoxy group and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methoxybenzoyl)benzoic acid typically involves the oxidation of 4-methyl-3’-methoxybenzophenone. In a common method, 4.0 grams of 4-methyl-3’-methoxybenzophenone are dissolved in a mixture of t-butanol and water (1:1 v/v). Potassium permanganate (6.44 grams) is added, and the reaction mixture is heated at reflux for 7.5 hours. The mixture is then filtered and concentrated under vacuum to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous or alcoholic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
4-(3-Methoxybenzoyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and stability
Mechanism of Action
The mechanism of action of 4-(3-methoxybenzoyl)benzoic acid involves its interaction with various molecular targets. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions. This reactivity is crucial for its role in synthesizing derivatives and interacting with biological targets. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
4-Methoxybenzoic Acid:
Vanillic Acid: Contains a methoxy and a hydroxyl group on the benzene ring, used in flavoring and as an antioxidant.
Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in complex syntheses highlight its importance in organic chemistry .
Properties
IUPAC Name |
4-(3-methoxybenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCMXNDLBJCBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434986 | |
Record name | 4-(3-methoxybenzoyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156727-76-3 | |
Record name | 4-(3-methoxybenzoyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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